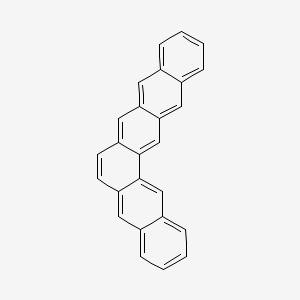
Hexaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaphene is an ortho-fused polycyclic arene.
Applications De Recherche Scientifique
Automated Quantitation of Toxaphene
Toxaphene, a complex mixture of hexa- to decachlorinated bornanes and bornenes, has been studied for its environmental persistence and complexity. An automated gas chromatographic mass spectrometry method using electron capture negative ionization has been developed for its precise and fast quantitation. This method is particularly significant for environmental monitoring due to toxaphene's ubiquity and complexity (Glassmeyer, Shanks, & Hites, 1999).
Toxaphene Concentration in Lake Trout
Research on the concentrations of toxaphene in lake trout from the Great Lakes revealed that levels remained constant in Lake Superior trout but decreased in trout from other Great Lakes. This study highlights the environmental impact and persistence of toxaphene in large, cold freshwater bodies (Glassmeyer, Vault, & Hites, 2000).
Mutagenic Properties of Toxaphene
Toxaphene's mutagenic properties have been identified, with evidence of carcinogenic activity in rodents. This highlights the potential health risks associated with environmental exposure to this complex insecticide mixture (Hooper, Ames, Saleh, & Casida, 1979).
Applications in Thin-Film Transistors
The thiophene oligomer α-hexathienylene (α-6T) has been used as an active semiconducting material in thin-film transistors. This application demonstrates the potential of hexaphene-related compounds in practical large-area electronic circuits (Dodabalapur, Torsi, & Katz, 1995).
Effect on Catalytic Activity
Studies have also investigated the effect of sulfur on the performance of Pt/KL hexane aromatization catalysts. Sulfur, introduced via thiophene, was found to act as a potent poison by reducing the number of accessible Pt sites within catalyst channels (Mcvicker et al., 1993).
Platelet Microviscosity in Rats
1,6-diphenyl-1,3,5-hexatriene (DPH), a compound related to hexaphene, was used to study changes in platelet microviscosity in aged animals. This research provides insights into the physiological changes in blood cells in aging (Hossain, Hashimoto, & Masumura, 1999).
Electrostatic Charge Tendency in Liquid Mixtures
Research on the electrostatic charge tendency of hexane and toluene mixtures offers insights into the physicochemical parameters affecting electrification in dielectric liquids (Zdanowski, 2008).
Propriétés
Numéro CAS |
222-78-6 |
|---|---|
Nom du produit |
Hexaphene |
Formule moléculaire |
C26H16 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
hexaphene |
InChI |
InChI=1S/C26H16/c1-2-7-19-13-24-16-26-22(14-23(24)12-18(19)6-1)10-9-21-11-17-5-3-4-8-20(17)15-25(21)26/h1-16H |
Clé InChI |
PKIFBGYEEVFWTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |
Autres numéros CAS |
222-78-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



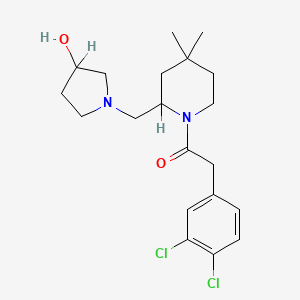
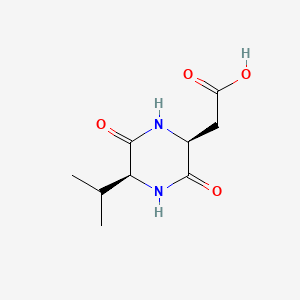
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)
![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)
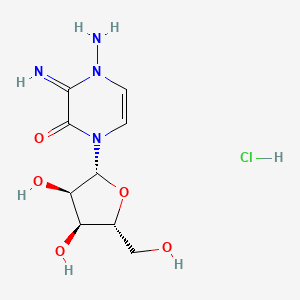
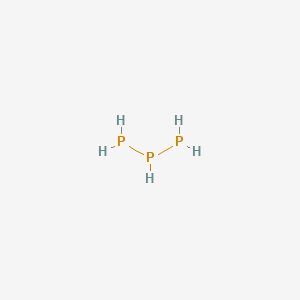
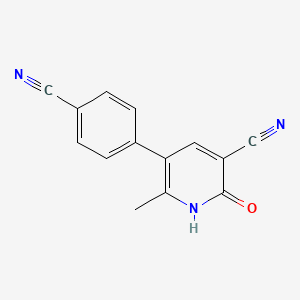
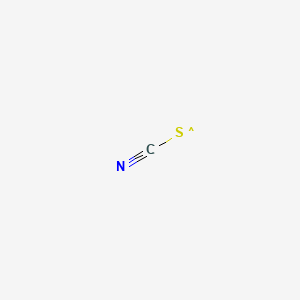
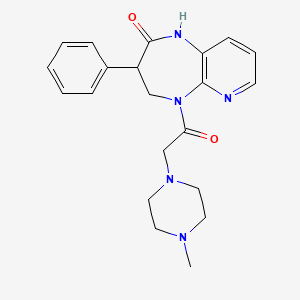
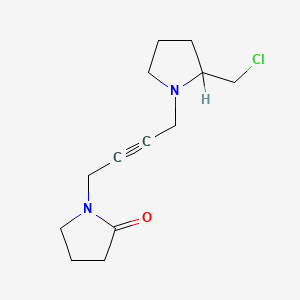

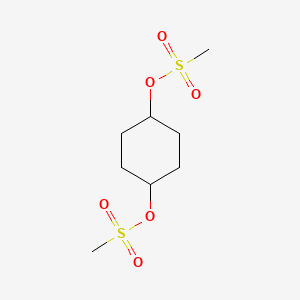
![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)